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Compound of Interest

Compound Name: Docosahexaenoyl! glycine

Cat. No.: B8100994

Unveiling the Receptor Specificity of
Docosahexaenoyl Glycine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (DHA-GIly), an endogenous N-acyl amide derived from the omega-
3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant lipid signaling molecule
with therapeutic potential. Understanding its receptor specificity is paramount for elucidating its
physiological functions and for the development of targeted therapeutics. This guide provides a
comprehensive off-target screening comparison to determine the receptor specificity of
Docosahexaenoyl glycine, supported by experimental data and detailed methodologies.

Executive Summary

Docosahexaenoyl glycine exhibits a nuanced receptor interaction profile, primarily targeting a
select group of G protein-coupled receptors (GPCRs) and transient receptor potential (TRP)
channels. While its direct, high-affinity targets are still under full investigation, current evidence
points towards significant activity at GPR110 (ADGRF1), GPR55, and TRPVL1. This guide will
compare its activity at these primary targets and contrast it with other known receptors and
alternative N-acyl amide ligands.
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Comparative Receptor Activity of Docosahexaenoyl

Glycine and Analogs

The following table summarizes the known and inferred receptor activity of Docosahexaenoyl

glycine and its close structural analogs, N-docosahexaenoylethanolamine

(synaptamide/DHEA) and N-arachidonoyl glycine (NA-Gly). This comparative data is essential

for understanding the unique pharmacological profile of DHA-Gly.

. . Potency Signaling
Receptor Ligand Activity .
(EC50/IC50/Ki)  Pathway
GPR110 Synaptamide Agonist ~2-5 nM (cAMP Gas-coupled,
onis
(ADGRF1) (DHEA) J production) 1CAMP
Docosahexaenoy Predicted Data not Predicted Gas-
| glycine Agonist available coupled, 1cAMP
. Gag/13-coupled,
N-arachidonoyl ] Data not )
GPR55 ) Agonist ] 1[Ca2+]i, RhoA
glycine (NA-Gly) available o
activation
Predicted ]
Predicted
Docosahexaenoy Inverse Data not
] ) ) Gag/13
| glycine Agonist/Modulato  available )
modulation
r
Docosahexaenoy ] Data not Cation channel,
TRPV1 ) Agonist[1][2] ] )
| glycine available 1[Ca2+]i
Cannabinoid Synaptamide ) ) Gai-coupled,
Weak Binder Ki=12.2 uyM
Receptor CB1 (DHEA) ICAMP
— . 10- to 50-fold _
Cannabinoid Synaptamide ) Gai-coupled,
Weak Binder weaker than
Receptor CB2 (DHEA) ICAMP

anandamide

Note: Data for Docosahexaenoyl glycine at GPR110 and GPR55 is inferred from the activity

of its close structural analogs. Further direct binding and functional assays are required for

confirmation.
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In-Depth Analysis of Primary Targets

GPR110 (ADGRF1): A High-Affinity Target

The adhesion G protein-coupled receptor GPR110 has been identified as a specific, high-

affinity receptor for synaptamide (DHEA), a molecule structurally very similar to DHA-Gly.

o Evidence of Interaction: Synaptamide activates GPR110, leading to Gas-mediated cCAMP

production with an EC50 in the low nanomolar range. This potent activation suggests that

GPR110 is a primary physiological target for this class of lipids. Given the structural
similarity, it is highly probable that DHA-Gly also acts as a potent agonist at this receptor.

 Signaling Pathway: Activation of GPR110 initiates a canonical Gas signaling cascade,

leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP
(cAMP) levels. This increase in CAMP activates Protein Kinase A (PKA), which then

phosphorylates downstream targets, including the CREB transcription factor, to modulate

gene expression related to neuronal growth and inflammation.
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GPR55: A Potential Modulatory Target

GPR55 is an orphan GPCR that has been implicated as a receptor for various lipid ligands,
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o Evidence of Interaction: The structural analog, N-arachidonoyl glycine (NA-Gly), has been
shown to be an agonist at GPR55. While direct evidence for DHA-GIy is pending, some
studies suggest it may act as an inverse agonist at this receptor. This indicates a potential for
complex modulatory effects.

» Signaling Pathway: GPR55 activation is known to couple to Gaq and Gal2/13 proteins. This
leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG.
IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein
Kinase C (PKC). Concurrently, Gal12/13 activation leads to the stimulation of the small
GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular
processes.
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@ynthesize/Purify DHA-Gly
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Off-target screening to determine the receptor
specificity of Docosahexaenoyl glycine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8100994+#off-target-screening-to-determine-the-
receptor-specificity-of-docosahexaenoyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-receptor-specificity-of-docosahexaenoyl-glycine
https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-receptor-specificity-of-docosahexaenoyl-glycine
https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-receptor-specificity-of-docosahexaenoyl-glycine
https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-receptor-specificity-of-docosahexaenoyl-glycine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8100994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8100994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

